ethyl 5-(2-phenyl-2H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 5-(2-phenyl-2H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a triazole ring, a pyrazolo[1,5-a]pyridine core, and an ethyl ester group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Mechanism of Action
Target of Action
The primary targets of ethyl 5-(2-phenyl-2H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate are human microglia and neuronal cells . These cells play a crucial role in neuroprotection, which is a key strategy used to prevent or slow disease progression by reducing neuronal death .
Mode of Action
This compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This compound also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The biochemical pathways affected by this compound include the ER stress pathway, apoptosis, and the NF-kB inflammatory pathway . The inhibition of these pathways results in promising neuroprotective and anti-inflammatory properties .
Result of Action
The molecular and cellular effects of this compound’s action include significant anti-neuroinflammatory properties and promising neuroprotective activity . This is achieved through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells, and reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2-phenyl-2H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of the triazole ring through a Huisgen cycloaddition reaction, followed by the construction of the pyrazolo[1,5-a]pyridine core via cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-phenyl-2H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups into the molecule .
Scientific Research Applications
Ethyl 5-(2-phenyl-2H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-phenyl-2-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylate: Similar in structure but with different substituents, leading to varied properties.
2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids: These compounds share the triazole core but differ in their functional groups and overall structure.
Uniqueness
Ethyl 5-(2-phenyl-2H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate stands out due to its unique combination of a triazole ring and a pyrazolo[1,5-a]pyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 5-[(2-phenyltriazole-4-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3/c1-2-28-19(27)15-11-20-24-9-8-13(10-17(15)24)22-18(26)16-12-21-25(23-16)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMDQJQENQCDER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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